molecular formula C10H11F4NO B13042436 (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL

Cat. No.: B13042436
M. Wt: 237.19 g/mol
InChI Key: AMHGPDHZCQVJAN-ANLVUFKYSA-N
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Description

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is a chiral compound with significant interest in various scientific fields. Its unique structure, featuring both amino and hydroxyl functional groups, along with fluorine atoms, makes it a valuable molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-4-(trifluoromethyl)benzaldehyde and ®-1-amino-2-propanol.

    Reaction Conditions: The key step involves a reductive amination reaction where the aldehyde group of 2-fluoro-4-(trifluoromethyl)benzaldehyde reacts with ®-1-amino-2-propanol in the presence of a reducing agent like sodium cyanoborohydride.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired chiral compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form secondary or tertiary amines.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups into the molecule.

Scientific Research Applications

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The fluorine atoms can enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-1-Amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL is unique due to its chiral nature and the presence of both amino and hydroxyl groups, which provide versatility in chemical reactions and potential biological activity.

Properties

Molecular Formula

C10H11F4NO

Molecular Weight

237.19 g/mol

IUPAC Name

(1R,2R)-1-amino-1-[2-fluoro-4-(trifluoromethyl)phenyl]propan-2-ol

InChI

InChI=1S/C10H11F4NO/c1-5(16)9(15)7-3-2-6(4-8(7)11)10(12,13)14/h2-5,9,16H,15H2,1H3/t5-,9+/m1/s1

InChI Key

AMHGPDHZCQVJAN-ANLVUFKYSA-N

Isomeric SMILES

C[C@H]([C@@H](C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Canonical SMILES

CC(C(C1=C(C=C(C=C1)C(F)(F)F)F)N)O

Origin of Product

United States

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